

Measuring Target Engagement of MF-094 in Cellular Systems

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Compound of Interest

Compound Name: MF-094

Cat. No.: B10800839

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

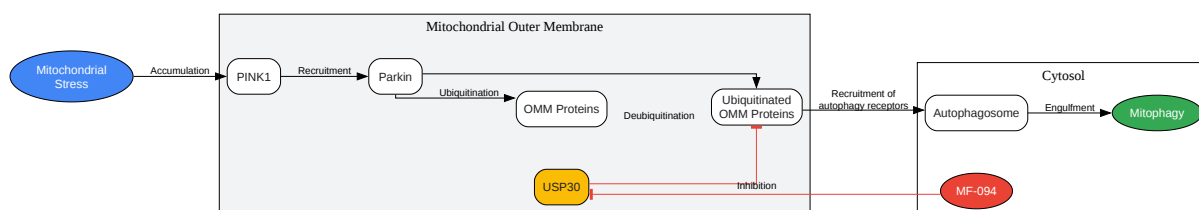
Introduction: **MF-094** is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.^{[1][2]} USP30 plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria, by counteracting Parkin-mediated ubiquitination of mitochondrial proteins.^{[3][4]} By inhibiting USP30, **MF-094** promotes the ubiquitination of mitochondrial substrates, leading to enhanced mitophagy.^{[1][3]} This mechanism of action has demonstrated therapeutic potential in various models, including diabetic wound healing and certain cancers.^{[5][6]} Accurate measurement of **MF-094**'s engagement with its target, USP30, within a cellular context is crucial for understanding its biological activity, confirming its mechanism of action, and guiding further drug development efforts.

This document provides detailed protocols for three widely used methods to quantify the target engagement of **MF-094** in cells: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Western Blotting for downstream pathway modulation.

Signaling Pathway of USP30 in Mitophagy

USP30 acts as a negative regulator of mitophagy. Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins,

marking the damaged mitochondria for degradation by the autophagosome. USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy.[3][4] **MF-094** inhibits the enzymatic activity of USP30, leading to an accumulation of ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagy.[1]



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Caption: USP30 signaling pathway in mitophagy and the inhibitory action of **MF-094**.

Data Presentation

Table 1: Quantitative Comparison of **MF-094** Target Engagement Assays

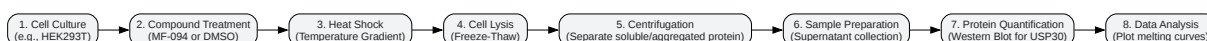
Parameter	Cellular Thermal Shift Assay (CETSA)	NanoBRET Target Engagement	Western Blot (Downstream)
Metric	ΔT_{agg} (°C)	IC50 (nM)	Fold Change in p-Ubiquitin
Principle	Ligand-induced thermal stabilization	Competitive displacement of a tracer	Quantification of substrate ubiquitination
MF-094 (Example Data)	4.2°C at 1 μ M	150 nM	3.5-fold increase at 1 μ M
Cell Type	HEK293T cells overexpressing USP30	HEK293T cells with NanoLuc-USP30	A549 cells
Throughput	Low to Medium	High	Low to Medium
Direct Target Evidence	High	High	Medium (Inferred)

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stability of a target protein in its native cellular environment.[7][8] The binding of a ligand, such as **MF-094**, to its target protein, USP30, can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[9]

Experimental Workflow:



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

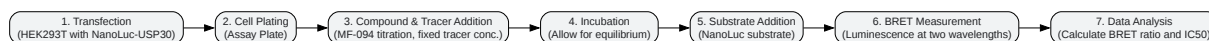
- Cell Culture and Treatment:
 - Plate cells (e.g., HEK293T cells) and allow them to adhere overnight.
 - Treat cells with various concentrations of **MF-094** or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
- Heat Treatment:
 - After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
 - Aliquot the cell suspension into PCR tubes.
 - Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.^[9]
- Cell Lysis and Protein Extraction:
 - Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
 - Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Protein Analysis:
 - Transfer the supernatant containing the soluble proteins to new tubes.
 - Determine the protein concentration of each sample.
 - Analyze the amount of soluble USP30 in each sample by Western Blotting.
- Data Analysis:

- Quantify the band intensities from the Western blot.
- Plot the percentage of soluble USP30 as a function of temperature for both **MF-094** treated and control samples.
- The shift in the melting temperature (ΔT_{agg}) indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells.^[10] This technology uses a NanoLuc® luciferase-tagged target protein (NanoLuc-USP30) and a fluorescent tracer that binds to the same protein. When the tracer is bound to the NanoLuc-USP30 fusion protein, energy transfer occurs, generating a BRET signal. A test compound that also binds to USP30 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.^[11]

Experimental Workflow:



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Caption: Workflow for the NanoBRET Target Engagement Assay.

Protocol:

- Cell Preparation:
 - Transfect HEK293T cells with a plasmid encoding a NanoLuc-USP30 fusion protein.
 - After 24 hours, harvest the cells and resuspend them in Opti-MEM.
 - Plate the cells into a white, 96-well assay plate.
- Compound and Tracer Addition:
 - Prepare serial dilutions of **MF-094**.

- Add the fluorescent tracer at a predetermined optimal concentration to all wells.
- Add the **MF-094** dilutions or vehicle control to the appropriate wells.
- Incubation:
 - Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
- Signal Detection:
 - Add the NanoBRET Nano-Glo® Substrate and extracellular NanoLuc Inhibitor to each well.
 - Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
- Data Analysis:
 - Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
 - Normalize the data to the vehicle control.
 - Plot the normalized BRET ratio against the logarithm of the **MF-094** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for Downstream Pathway Modulation

Measuring the ubiquitination status of known USP30 substrates can provide indirect evidence of target engagement. Inhibition of USP30 by **MF-094** is expected to lead to an accumulation of ubiquitinated proteins on the mitochondria.

Experimental Workflow:



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Caption: Workflow for Western Blotting analysis of downstream pathway modulation.

Protocol:

- Cell Treatment and Mitochondrial Isolation:
 - Treat cells (e.g., A549) with **MF-094** or a vehicle control for a specified time (e.g., 4-6 hours).
 - To enhance the signal, cells can be co-treated with a mitochondrial uncoupler like CCCP to induce mitophagy.
 - Harvest the cells and perform mitochondrial fractionation using a commercially available kit or a standard dounce homogenization protocol.
- Sample Preparation:
 - Lyse the mitochondrial pellets in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of each lysate.
 - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[\[12\]](#)
- SDS-PAGE and Protein Transfer:
 - Separate the proteins by size on a polyacrylamide gel.[\[13\]](#)
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.[\[13\]](#)
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against pan-ubiquitin or a specific ubiquitinated substrate (e.g., MFN2) overnight at 4°C.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
- Detection and Analysis:
 - Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Capture the image using a digital imaging system.
 - Quantify the band intensities and normalize to a loading control (e.g., VDAC1 for mitochondrial fraction). Compare the levels of ubiquitinated proteins in **MF-094**-treated samples to the control.

Conclusion:

The protocols outlined in this application note provide robust methods for measuring the cellular target engagement of **MF-094** with its target, USP30. CETSA and NanoBRET offer direct and quantitative assessment of binding in live cells, while Western blotting for downstream markers provides valuable mechanistic confirmation. The choice of assay will depend on the specific research question, required throughput, and available resources. A combination of these approaches will provide a comprehensive understanding of **MF-094**'s interaction with its target in a cellular context.

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